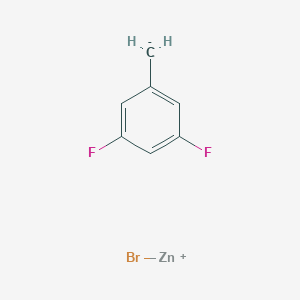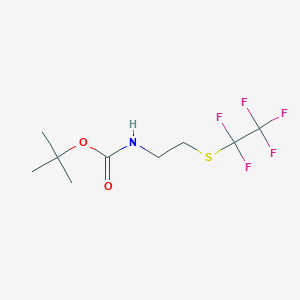
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to an ethyl chain, which is further connected to a carbamic acid tert-butyl ester moiety. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pentafluoroethylsulfanyl Intermediate
Reagents: Pentafluoroethyl iodide, thiourea
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at a temperature of 60-80°C.
Reaction: Pentafluoroethyl iodide reacts with thiourea to form pentafluoroethylsulfanyl intermediate.
-
Alkylation of the Intermediate
Reagents: Ethyl bromide, base (e.g., potassium carbonate)
Conditions: The reaction is conducted in an aprotic solvent (e.g., dimethylformamide) at room temperature.
Reaction: The pentafluoroethylsulfanyl intermediate undergoes alkylation with ethyl bromide to form (2-Pentafluoroethylsulfanyl-ethyl) intermediate.
-
Formation of the Carbamic Acid Ester
Reagents: tert-Butyl chloroformate, base (e.g., triethylamine)
Conditions: The reaction is carried out in an organic solvent (e.g., dichloromethane) at low temperature (0-5°C).
Reaction: The (2-Pentafluoroethylsulfanyl-ethyl) intermediate reacts with tert-butyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Reactions are typically carried out at room temperature in an organic solvent.
Products: Oxidation of the sulfanyl group leads to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are conducted at low temperatures in an inert atmosphere.
Products: Reduction of the carbamic acid ester group results in the formation of amines.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Reactions are carried out in the presence of a base at elevated temperatures.
Products: Substitution reactions lead to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester finds applications in several scientific research fields:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel materials with unique properties.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Utilized in the design of inhibitors for specific biological targets.
-
Medicine
- Explored for its potential as a drug candidate due to its unique chemical structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The pentafluoroethylsulfanyl group imparts unique electronic properties, allowing the compound to interact with enzymes and receptors in a specific manner. The carbamic acid ester moiety can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- (2-Chloromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- (2-Bromomethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
Uniqueness
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds with different substituents. The pentafluoroethylsulfanyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C9H14F5NO2S |
|---|---|
Poids moléculaire |
295.27 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C9H14F5NO2S/c1-7(2,3)17-6(16)15-4-5-18-9(13,14)8(10,11)12/h4-5H2,1-3H3,(H,15,16) |
Clé InChI |
ZYEDHSONYSHJSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCSC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


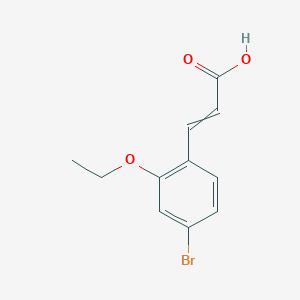
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
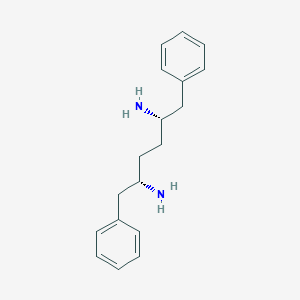
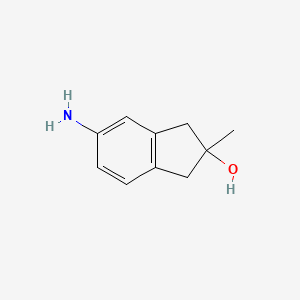
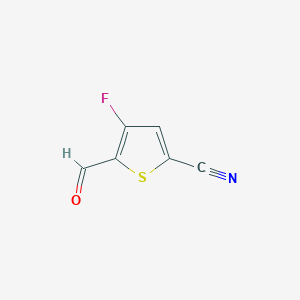
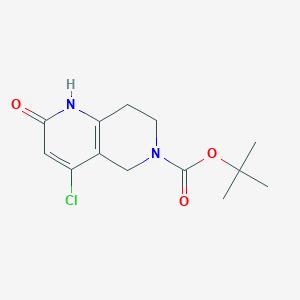
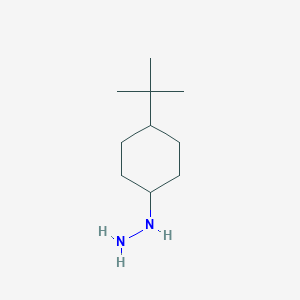
![4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759265.png)
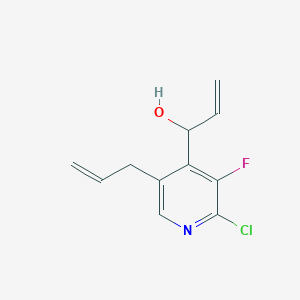
![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11759279.png)
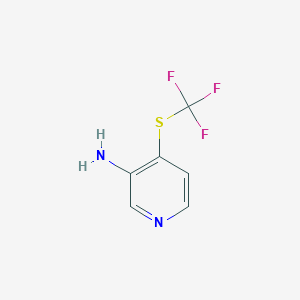
![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
